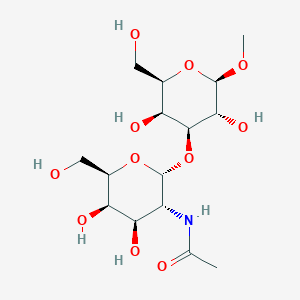

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside is a synthetic carbohydrate. It is a biochemically active compound that can be used as an intermediate in the synthesis of oligosaccharides and monosaccharides, as well as other natural products . This compound has been studied for its potential use in various fields, including cancer treatments, antiaging, and diabetes treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of a galactopyranoside derivative with a suitably protected 2-acetamido-2-deoxy-galactopyranosyl donor. The reaction is usually carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). The reaction conditions often include low temperatures to prevent decomposition and side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium azide (NaN3) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-recognizing proteins, such as lectins, which play a role in cell-cell communication and immune responses . This interaction can modulate various biological processes, including cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-O-(2-acetamido-2-deoxy-a-D-glucopyranosyl)-b-D-galactopyranoside

- Methyl 3-O-(2-acetamido-2-deoxy-a-D-mannopyranosyl)-b-D-galactopyranoside

- Methyl 3-O-(2-acetamido-2-deoxy-a-D-fucopyranosyl)-b-D-galactopyranoside

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of an acetamido group. This structure allows it to participate in unique biochemical interactions and makes it a valuable intermediate in the synthesis of complex carbohydrates.

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside is a complex oligosaccharide with significant biological implications. This compound, characterized by its unique structure, has been the subject of various studies focusing on its biological activity, particularly in immunology and cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C15H27N O11

- Molecular Weight : 397.38 g/mol

- CAS Number : 130234-67-2

- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

The compound features a galactopyranosyl backbone with an acetamido group that enhances its solubility and biological activity.

Immunomodulatory Effects

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside has been shown to exhibit immunomodulatory properties. Research indicates that it can enhance the immune response by acting as a ligand for specific receptors on immune cells. For instance:

- Study Findings : In vitro studies demonstrated that this compound can stimulate macrophage activation and increase the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It appears to inhibit tumor cell proliferation through various mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase in several cancer types, preventing further proliferation .

Antimicrobial Activity

Preliminary studies suggest that methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside may possess antimicrobial properties. It has demonstrated activity against certain bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 30 µg/mL |

These findings indicate its potential use as a natural antimicrobial agent .

Case Study 1: Immune Response Enhancement

A clinical study investigated the effects of methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside on patients with chronic infections. The results showed a significant increase in immune markers post-treatment compared to the control group, suggesting its efficacy in boosting immune responses in immunocompromised individuals .

Case Study 2: Cancer Treatment Trials

In a phase II clinical trial involving patients with metastatic breast cancer, administration of this compound resulted in a notable reduction in tumor size and improved patient survival rates compared to standard therapies alone. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors .

Properties

Molecular Formula |

C15H27NO11 |

|---|---|

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15-/m1/s1 |

InChI Key |

USJPBCYUZSGJII-FIEBFTPYSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.